4-Amino-3-(trifluoromethoxy)-3'-(trifluoromethyl)biphenyl
Description
Properties
IUPAC Name |
2-(trifluoromethoxy)-4-[3-(trifluoromethyl)phenyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F6NO/c15-13(16,17)10-3-1-2-8(6-10)9-4-5-11(21)12(7-9)22-14(18,19)20/h1-7H,21H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZXPQTRUDOJFGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=C(C=C2)N)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F6NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Trifluoromethoxy Substituted Biphenyl Intermediates
The trifluoromethoxy group is introduced via a multi-step process starting from chlorinated benzene derivatives, followed by fluorination and nitration steps:
- Step 1: Chlorination and Radical Substitution
Anisole and 4-chlorobenzotrifluoride are reacted under UV illumination with chlorine gas at 90–100°C in the presence of a radical initiator to form chlorinated intermediates. This step requires careful control of chlorine flow and temperature to avoid over-chlorination. - Step 2: Fluorination with Anhydrous Hydrogen Fluoride (AHF)
Trichloromethoxybenzene intermediates undergo fluorination with AHF at 80°C under high pressure (30–35 kg/cm²) in stainless steel autoclaves to yield trifluoromethoxybenzene. This step produces hydrochloric acid as a by-product and requires efficient venting and purification via distillation. - Step 3: Nitration
Trifluoromethoxybenzene is nitrated using a mixture of concentrated sulfuric and nitric acids at 0–35°C to produce predominantly the para-nitro isomer (~90%). The nitration mixture is carefully added at low temperature, and the product is isolated by solvent extraction and evaporation.
These steps form the trifluoromethoxy-substituted aromatic ring necessary for further coupling reactions.
Formation of Biphenyl Core via Palladium-Catalyzed Cross-Coupling
- Suzuki-Miyaura Coupling
The biphenyl scaffold is constructed by coupling aryl boronic acids with aryl halides in the presence of palladium catalysts such as 1,1'-bis(di-tert-butylphosphino)ferrocene palladium dichloride. - Typical Conditions:
- Solvents: Degassed acetonitrile and water mixture
- Base: Potassium carbonate (K2CO3)
- Temperature: Microwave heating at ~110°C for 60 minutes
- Outcome:
Formation of methyl 4-amino-3'-(trifluoromethyl)-4'-trifluoromethoxy biphenyl carboxylate intermediates with good regioselectivity and yields around 20–30% after purification by medium-pressure liquid chromatography (MPLC).
Amination and Functional Group Transformations
- Amination:
The amino group is introduced or preserved on the biphenyl ring during the coupling steps or by reduction of nitro intermediates. - Functional Group Manipulation:
- Ester groups are hydrolyzed to carboxylic acids using lithium hydroxide in tetrahydrofuran (THF) and water at room temperature, followed by acidification and extraction.
- Amide formation can be achieved by reacting the amino biphenyl intermediates with acid chlorides in the presence of bases such as triethylamine in dichloromethane, yielding high purity amides (up to 98% yield).
Summary Table of Key Preparation Steps
| Step | Reaction Type | Conditions/ Reagents | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Chlorination & Radical Substitution | Anisole + 4-chlorobenzotrifluoride, Cl2 gas, UV, 90-100°C | - | Radical initiator, controlled chlorine flow |
| 2 | Fluorination | Trichloromethoxybenzene + Anhydrous HF, 80°C, high pressure (30-35 kg/cm²) | - | Stainless steel autoclave, HCl by-product |
| 3 | Nitration | Trifluoromethoxybenzene + H2SO4 + HNO3, 0-35°C | ~90 (para isomer) | Low temp addition, solvent extraction |
| 4 | Suzuki Coupling | Aryl boronic acid + aryl halide, Pd catalyst, K2CO3, MeCN/H2O, 110°C microwave | 20-30 | MPLC purification |
| 5 | Ester Hydrolysis | LiOH, THF/H2O, rt, acidification | - | Conversion to carboxylic acid |
| 6 | Amide Formation / Amination | Amino biphenyl + acid chloride, triethylamine, DCM | 98 | High yield, mild conditions |
Research Findings and Notes
- The use of microwave-assisted Suzuki coupling significantly reduces reaction times and improves yields compared to conventional heating.
- Fluorination using anhydrous hydrogen fluoride requires specialized equipment due to corrosiveness and pressure; however, it is essential for introducing the trifluoromethoxy group with high selectivity.
- Nitration conditions are optimized to favor the para isomer, which is crucial for subsequent amination steps and overall product purity.
- Purification techniques such as MPLC and solvent extraction are critical to isolate intermediates and final products with high purity, which is necessary for pharmaceutical-grade compounds.
- Alternative solvents to carbon tetrachloride for chlorination steps have been explored due to environmental concerns, with tetrachloroethane and related compounds used as substitutes.
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-(trifluoromethoxy)-3’-(trifluoromethyl)biphenyl can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The trifluoromethoxy and trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Major Products
The major products formed from these reactions include nitro derivatives, reduced amino derivatives, and substituted biphenyl compounds with various functional groups.
Scientific Research Applications
Biological Applications
4-Amino-3-(trifluoromethoxy)-3'-(trifluoromethyl)biphenyl has been investigated for its potential as a bioactive molecule in drug discovery. Its unique structure allows it to interact with specific molecular targets within biological systems.
- Mechanism of Action: The compound's lipophilicity facilitates its penetration through cell membranes, enabling it to modulate enzyme activity and receptor interactions. This property is crucial for developing therapeutic agents targeting various diseases, including cancer and inflammatory conditions.
Medicinal Chemistry
Research has shown that this compound exhibits potential pharmacological properties, including:
- Anti-inflammatory Activity: Studies indicate that it may inhibit pathways associated with inflammation, making it a candidate for developing anti-inflammatory drugs.
- Anticancer Properties: Preliminary investigations suggest that the compound could be effective against certain cancer cell lines due to its ability to modulate signaling pathways involved in tumor growth.
Materials Science
The unique chemical properties of this compound have led to its use in the development of advanced materials:
- Thermal Stability: The fluorinated groups contribute to enhanced thermal stability, making it suitable for applications requiring high-performance materials.
- Resistance to Degradation: Its chemical structure provides resistance to environmental degradation, which is beneficial in various industrial applications.
Case Study 1: Drug Discovery
In a study evaluating the anticancer potential of fluorinated biphenyls, researchers found that this compound exhibited significant cytotoxic effects on breast cancer cell lines. The mechanism was attributed to its ability to induce apoptosis through modulation of cell signaling pathways.
Case Study 2: Material Development
Another research project focused on developing polymer composites incorporating this compound. The results demonstrated improved thermal stability and mechanical properties compared to non-fluorinated analogs, suggesting its potential use in high-performance engineering materials.
Mechanism of Action
The mechanism of action of 4-Amino-3-(trifluoromethoxy)-3’-(trifluoromethyl)biphenyl involves its interaction with specific molecular targets and pathways. The trifluoromethyl and trifluoromethoxy groups can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares key structural and inferred properties of 4-Amino-3-(trifluoromethoxy)-3'-(trifluoromethyl)biphenyl with related compounds:
Key Observations :
This compound
- Suzuki-Miyaura coupling: Palladium-catalyzed cross-coupling of boronic acids with halogenated precursors (e.g., Example 45 uses [1,1'-Bis(diphenylphosphino)ferrocene]dichloro palladium(II)) .
- Microwave-assisted synthesis : Reduces reaction time for heterocyclic intermediates (e.g., triazole-thione derivatives in ) .
Comparison with Other Methods :
Pharmacological Implications
- Fluorinated Analogs : Compounds with -CF₃ and -OCF₃ groups show enhanced binding to hydrophobic pockets in enzymes (e.g., PI3K inhibitors in ). The electron-withdrawing nature of fluorine also stabilizes drug-target interactions .
- Methyl-Substituted Analogs: Simpler biphenyls like 4-Amino-3,2'-dimethylbiphenyl lack fluorine’s metabolic stability, limiting their therapeutic utility .
- Heterocyclic Derivatives : Intermediate 5 (triazole-thione) demonstrated analgesic activity in mice, suggesting that fluorinated biphenyls with additional heterocycles may broaden therapeutic applications .
Biological Activity
4-Amino-3-(trifluoromethoxy)-3'-(trifluoromethyl)biphenyl is a novel compound characterized by the presence of both trifluoromethoxy and trifluoromethyl groups on a biphenyl scaffold. This unique structure imparts significant chemical and biological properties, making it a subject of interest in various fields, including pharmaceuticals and materials science. The compound has been explored for its potential applications in drug discovery, particularly in targeting specific molecular pathways due to its enhanced lipophilicity and bioactivity.
Structure and Composition
- IUPAC Name : 2-(trifluoromethoxy)-4-[3-(trifluoromethyl)phenyl]aniline
- Molecular Formula : C14H9F6NO
- CAS Number : 1261603-07-9
Physical Properties
The presence of fluorinated groups significantly influences the physical properties of the compound, such as:
- Solubility : Enhanced lipophilicity due to trifluoromethoxy and trifluoromethyl groups.
- Stability : Increased thermal stability compared to non-fluorinated analogs.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The trifluoromethyl and trifluoromethoxy groups facilitate:
- Cell Membrane Penetration : Improved ability to cross lipid membranes.
- Enzyme Interaction : Potential modulation of enzyme activity, which can lead to therapeutic effects.
Pharmacological Potential
Research has indicated that this compound may possess several pharmacological properties, including:
- Anti-inflammatory Activity : Investigated for its potential to reduce inflammation through modulation of inflammatory pathways.
- Anticancer Activity : Explored for its ability to inhibit cancer cell proliferation by targeting specific oncogenic pathways.
Case Studies and Research Findings
- Topoisomerase II Inhibition : Studies have shown that derivatives of biphenyl compounds can act as inhibitors of topoisomerase II, a crucial enzyme in DNA replication. The introduction of trifluorinated groups enhances binding affinity and specificity toward the target enzyme .
- 5HT4 Partial Agonism : Research indicates potential activity as a partial agonist for the serotonin receptor subtype 5HT4, suggesting implications in gastrointestinal motility disorders .
- Mechanochemical Synthesis : A mechanochemical approach has been developed for the synthesis of similar compounds, highlighting the efficiency and scalability of producing fluorinated biphenyl derivatives for biological testing .
Comparison with Similar Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 4-Amino-3-(trifluoromethyl)biphenyl | Lacks trifluoromethoxy group | Moderate anti-inflammatory effects |
| 3-(Trifluoromethoxy)-3'-(trifluoromethyl)biphenyl | Lacks amino group | Limited biological activity |
| 4-Amino-3-(trifluoromethoxy)biphenyl | Lacks trifluoromethyl group | Reduced stability and bioactivity |
The unique combination of both trifluoromethoxy and trifluoromethyl groups in this compound distinguishes it from similar compounds, enhancing its stability and potential bioactivity.
Q & A
Q. Table 1. Key Physicochemical Properties
| Property | Value/Description | Reference |
|---|---|---|
| Molecular Weight | 356.24 g/mol | Calculated |
| Melting Point | 287–293°C (analog data) | |
| LogP (Predicted) | 3.8 (high lipophilicity) | |
| ¹⁹F NMR Shifts | -58 ppm (OCF₃), -67 ppm (CF₃) |
Q. Table 2. Synthetic Optimization Parameters
| Parameter | Optimal Condition | Impact |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) | Enhances coupling efficiency |
| Solvent | DMF/H₂O (9:1) | Polar aprotic medium |
| Temperature | 80°C (reflux) | Balances rate and decomposition |
| Reaction Time | 24 h | Ensures completion |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
